4-(3-Bromophenyl)-2-(4-bromophenyl)-7-methylpyrazolo[3,4-d]pyridazine
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Overview
Description
4-(3-bromophenyl)-2-(4-bromophenyl)-7-methylpyrazolo[3,4-d]pyridazine is a member of pyridazines and a ring assembly.
Scientific Research Applications
Antimicrobial Activity
Research on pyridazine derivatives, including structures similar to 4-(3-Bromophenyl)-2-(4-bromophenyl)-7-methylpyrazolo[3,4-d]pyridazine, has shown significant antimicrobial properties. For instance, a study by Deeb et al. (2004) detailed the synthesis of pyridazinopyrazolotriazines and tested their antimicrobial activity against five microorganisms. These compounds have demonstrated promising results in combating microbial infections (Deeb, El-Mariah, & Hosny, 2004).
Herbicidal Activities
Pyridazine derivatives have also been explored for their potential in agriculture, specifically as herbicides. A study by Xu et al. (2008) synthesized novel pyridazine derivatives and evaluated their herbicidal activities. Some of these compounds were found to effectively inhibit chlorophyll at very low concentrations and displayed higher herbicidal activities compared to some commercial herbicides (Xu et al., 2008).
Structural Analysis and Molecular Interactions
The structural and molecular properties of pyridazine derivatives have been a subject of study. Bortoluzzi et al. (2011) analyzed the structure of a compound containing a pyridazine ring, which revealed insights into its molecular interactions and bonding patterns (Bortoluzzi, Souza, Joussef, & Meyer, 2011). Similarly, Sallam et al. (2021) conducted a study on pyridazine derivatives, focusing on their crystal structure, DFT calculations, and Hirshfeld surface analysis. This research provides valuable information on the molecular and electronic properties of these compounds (Sallam et al., 2021).
Anti-Bacterial Properties
Research by Rostamizadeh et al. (2013) demonstrated the synthesis of pyrazolo[3,4-d]pyrimidine derivatives with notable antibacterial activity. These findings highlight the potential of pyridazine derivatives in developing new antibacterial agents (Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).
Properties
Molecular Formula |
C18H12Br2N4 |
---|---|
Molecular Weight |
444.1 g/mol |
IUPAC Name |
4-(3-bromophenyl)-2-(4-bromophenyl)-7-methylpyrazolo[3,4-d]pyridazine |
InChI |
InChI=1S/C18H12Br2N4/c1-11-17-16(10-24(23-17)15-7-5-13(19)6-8-15)18(22-21-11)12-3-2-4-14(20)9-12/h2-10H,1H3 |
InChI Key |
SRFXJTJKQWBUMX-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(C2=CN(N=C12)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)Br |
Canonical SMILES |
CC1=NN=C(C2=CN(N=C12)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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